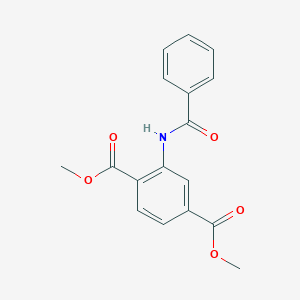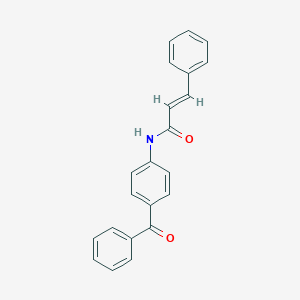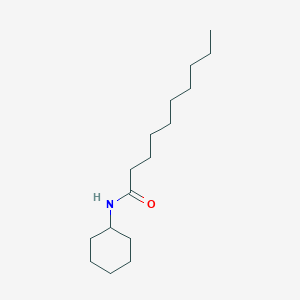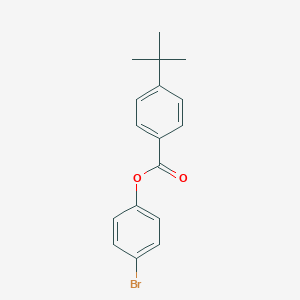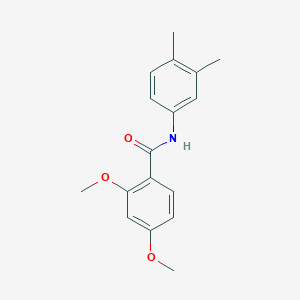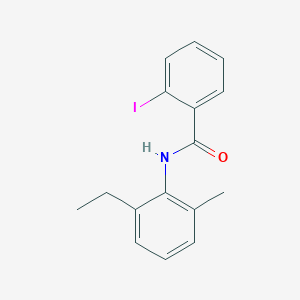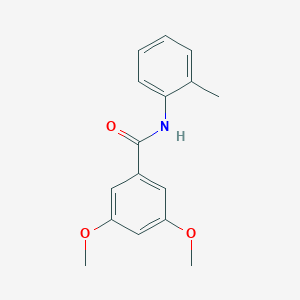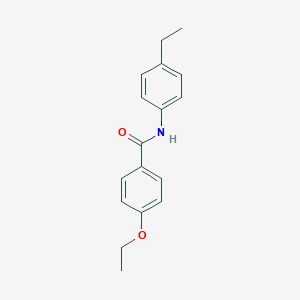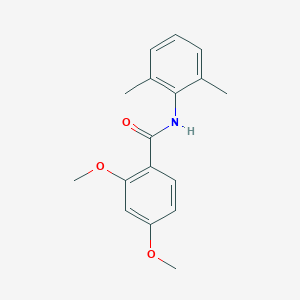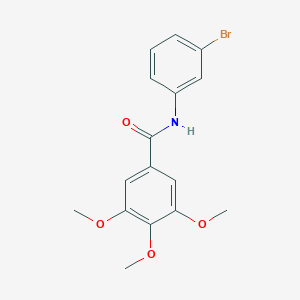
N-(3-bromophenyl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-3,4,5-trimethoxybenzamide, also known as Br-DMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Br-DMPP belongs to the class of phenethylamines and is structurally similar to the hallucinogenic drug mescaline.
Mécanisme D'action
The exact mechanism of action of N-(3-bromophenyl)-3,4,5-trimethoxybenzamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-3,4,5-trimethoxybenzamide has been shown to exhibit significant analgesic and anti-inflammatory effects in animal models. It has also been found to reduce anxiety and depression-like behaviors in rodents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(3-bromophenyl)-3,4,5-trimethoxybenzamide is its high potency and selectivity for certain receptors in the central nervous system. This makes it a valuable research tool for studying the role of these receptors in various physiological and pathological processes. However, one of the limitations of N-(3-bromophenyl)-3,4,5-trimethoxybenzamide is its relatively short half-life, which may make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(3-bromophenyl)-3,4,5-trimethoxybenzamide. One area of interest is the development of more potent and selective analogs of N-(3-bromophenyl)-3,4,5-trimethoxybenzamide for use as therapeutic agents. Another area of research is the investigation of the molecular mechanisms underlying the analgesic and anti-inflammatory effects of N-(3-bromophenyl)-3,4,5-trimethoxybenzamide. Additionally, further studies are needed to determine the safety and efficacy of N-(3-bromophenyl)-3,4,5-trimethoxybenzamide in human clinical trials.
Méthodes De Synthèse
The synthesis of N-(3-bromophenyl)-3,4,5-trimethoxybenzamide involves the reaction of 3-bromophenyl magnesium bromide with 3,4,5-trimethoxybenzoyl chloride in the presence of a catalyst such as copper iodide. The resulting compound is then purified using chromatography techniques.
Applications De Recherche Scientifique
N-(3-bromophenyl)-3,4,5-trimethoxybenzamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory disorders.
Propriétés
Formule moléculaire |
C16H16BrNO4 |
|---|---|
Poids moléculaire |
366.21 g/mol |
Nom IUPAC |
N-(3-bromophenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C16H16BrNO4/c1-20-13-7-10(8-14(21-2)15(13)22-3)16(19)18-12-6-4-5-11(17)9-12/h4-9H,1-3H3,(H,18,19) |
Clé InChI |
VJDYVWVZWMHIGE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=CC=C2)Br |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=CC=C2)Br |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



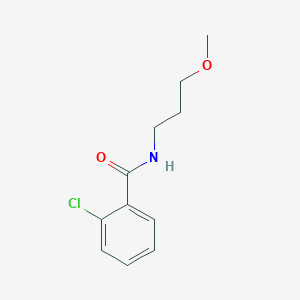
![Dimethyl 2-[(2-chlorobenzoyl)amino]terephthalate](/img/structure/B291730.png)
![Dimethyl 5-[(4-methoxybenzoyl)amino]isophthalate](/img/structure/B291731.png)
